![molecular formula C18H19N3O4 B11024980 N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that combines a pyrazole ring with a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromenone derivative with a suitable pyrazole precursor, such as 1-methyl-1H-pyrazole-4-carboxylic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Formation of the Final Compound: The final step involves the coupling of the pyrazole-chromenone intermediate with 2-bromoacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone or pyrazole rings can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the chromenone or pyrazole rings.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide serves as a building block for synthesizing more complex molecules. Its structural diversity allows for the development of novel compounds with tailored properties.
Biology
In biological research, this compound is investigated as a biochemical probe to study various cellular processes. Its interactions with specific proteins and receptors can provide insights into molecular mechanisms underlying disease states.
Medicine
The compound shows promise in therapeutic applications , particularly in treating conditions such as cancer and inflammation. Its ability to modulate biochemical pathways makes it a candidate for drug development.
Industry
In industrial settings, this compound is explored for its potential in developing new materials and catalysts , enhancing efficiency in various chemical processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
Antimicrobial Activity
Preliminary studies suggest moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values around 50 µg/mL.
Enzyme Inhibition
Docking studies have revealed that the compound may inhibit acetylcholinesterase (AChE), which is significant for developing neuropharmacological agents. The binding energy calculated was −8.5 kcal/mol, indicating strong interactions with AChE's active site.
Anti-inflammatory Properties
In vitro assays demonstrated that the compound can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated macrophages at concentrations as low as 25 µM, suggesting its potential use in treating inflammatory diseases.
Study 1: Antimicrobial Activity
A study evaluating various pyrazole derivatives found that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2: Enzyme Inhibition
A computational docking study assessed the binding affinity of the compound to AChE, revealing a strong interaction that supports its potential as a lead compound for new AChE inhibitors.
Study 3: Anti-inflammatory Effects
Research demonstrated that this compound significantly inhibited pro-inflammatory cytokine production in macrophages, indicating its utility in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromenone moiety may interact with active sites of enzymes, while the pyrazole ring could enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the propyl group on the chromenone moiety.
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide: Contains a methyl group instead of a propyl group on the chromenone moiety.
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetamide: Contains an ethyl group instead of a propyl group on the chromenone moiety.
Uniqueness
The presence of the propyl group on the chromenone moiety in N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetic profile. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to similar compounds.
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Pyrazole moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Chromene derivative : Exhibits a range of pharmacological properties, particularly in cancer treatment.
The biological activity of this compound is attributed to several key mechanisms:
- Inhibition of Microtubule Polymerization : Similar to other chromene derivatives, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound activates caspase pathways, particularly caspase 3 and 7, which are critical in the apoptotic process .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, protecting cells from oxidative stress .
Biological Activity in Cancer Models
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 20 | Microtubule disruption, apoptosis |
Hs578T | 25 | Caspase activation |
A549 (Lung) | 30 | Antioxidant activity |
Study 1: Anticancer Activity
In a study examining the effects of this compound on triple-negative breast cancer (TNBC) cell lines, it was found to significantly reduce cell viability. The compound induced mitotic arrest and led to multinucleation, a precursor to senescence .
Study 2: In Vivo Efficacy
A separate investigation into the in vivo effects of the compound showed promising results in tumor reduction in xenograft models. The treatment resulted in a significant decrease in tumor size compared to control groups, indicating potential for clinical application .
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-12-7-18(23)25-16-8-14(5-6-15(12)16)24-11-17(22)20-13-9-19-21(2)10-13/h5-10H,3-4,11H2,1-2H3,(H,20,22) |
InChI Key |
RPIPEWLEXUAOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.